N-Depiperidin-3-amine Linagliptin Dimer
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Overview
Description
N-Depiperidin-3-amine Linagliptin Dimer is an impurity standard of Linagliptin, a medication used to manage blood sugar levels in people with type 2 diabetes mellitus . This compound is significant in pharmaceutical research and quality control as it helps in the identification and quantification of impurities in Linagliptin formulations .
Preparation Methods
The preparation of N-Depiperidin-3-amine Linagliptin Dimer involves several synthetic routes and reaction conditions. One common method includes the purification of intermediate compounds and their subsequent conversion into Linagliptin . The process typically involves the use of various reagents and solvents under controlled conditions to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar principles to ensure consistency and quality .
Chemical Reactions Analysis
N-Depiperidin-3-amine Linagliptin Dimer undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Scientific Research Applications
N-Depiperidin-3-amine Linagliptin Dimer has several scientific research applications. In chemistry, it is used as a reference standard for the identification and quantification of impurities in Linagliptin formulations . In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of Linagliptin by providing insights into its metabolic pathways and potential impurities . In the pharmaceutical industry, it is crucial for quality control and regulatory compliance .
Mechanism of Action
The mechanism of action of N-Depiperidin-3-amine Linagliptin Dimer is closely related to that of Linagliptin. Linagliptin is a competitive, reversible inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) . By inhibiting DPP-4, Linagliptin increases the concentration of glucagon-like peptide-1 (GLP-1), leading to decreased glycosylated hemoglobin and fasting plasma glucose . This mechanism helps in the management of blood sugar levels in people with type 2 diabetes .
Comparison with Similar Compounds
N-Depiperidin-3-amine Linagliptin Dimer can be compared with other similar compounds, such as other DPP-4 inhibitors like Sitagliptin, Saxagliptin, and Vildagliptin . While all these compounds share a similar mechanism of action, this compound is unique due to its specific structure and role as an impurity standard . This uniqueness makes it valuable in pharmaceutical research and quality control .
Similar Compounds::- Sitagliptin
- Saxagliptin
- Vildagliptin
Properties
Molecular Formula |
C45H44N14O4 |
---|---|
Molecular Weight |
844.9 g/mol |
IUPAC Name |
7-but-2-ynyl-8-[[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]amino]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C45H44N14O4/c1-7-9-22-56-36-38(53(5)44(62)58(40(36)60)25-34-46-27(3)30-17-11-13-19-32(30)49-34)51-42(56)48-29-16-15-21-55(24-29)43-52-39-37(57(43)23-10-8-2)41(61)59(45(63)54(39)6)26-35-47-28(4)31-18-12-14-20-33(31)50-35/h11-14,17-20,29H,15-16,21-26H2,1-6H3,(H,48,51)/t29-/m1/s1 |
InChI Key |
SRQYNAPDYBPCMW-GDLZYMKVSA-N |
Isomeric SMILES |
CC#CCN1C2=C(N=C1N[C@@H]3CCCN(C3)C4=NC5=C(N4CC#CC)C(=O)N(C(=O)N5C)CC6=NC7=CC=CC=C7C(=N6)C)N(C(=O)N(C2=O)CC8=NC9=CC=CC=C9C(=N8)C)C |
Canonical SMILES |
CC#CCN1C2=C(N=C1NC3CCCN(C3)C4=NC5=C(N4CC#CC)C(=O)N(C(=O)N5C)CC6=NC7=CC=CC=C7C(=N6)C)N(C(=O)N(C2=O)CC8=NC9=CC=CC=C9C(=N8)C)C |
Origin of Product |
United States |
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